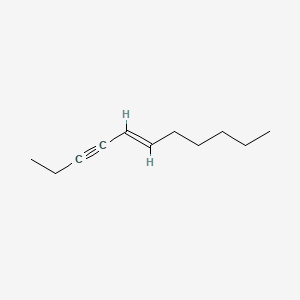

5-Undecen-3-yne

Description

Structural Classification of 5-Undecen-3-yne within Unsaturated Hydrocarbons

This compound is classified as an unsaturated aliphatic hydrocarbon. Its molecular structure consists of an eleven-carbon chain, which is rendered unsaturated by the presence of two key features: a carbon-carbon triple bond located between the third and fourth carbon atoms (C3 and C4) and a carbon-carbon double bond originating at the fifth carbon atom (C5). This arrangement of multiple bonds defines it more specifically as a conjugated enyne.

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₈ |

| Molecular Weight | 150.26 g/mol researchgate.net |

| IUPAC Name | This compound |

| Classification | Unsaturated Hydrocarbon, Enyne |

Enyne Functional Group Characterization

The defining feature of this compound is the enyne functional group, a conjugated system comprising an alkene (the "-en") and an alkyne (the "-yne"). This conjugation imparts unique reactivity to the molecule. The carbon atoms of the double bond are sp² hybridized, adopting a trigonal planar geometry, while the carbons of the triple bond are sp hybridized with a linear geometry.

The chemical behavior of enynes is rich and varied, with reactivity associated with both the double and triple bonds. rsc.org These molecules are particularly notable as substrates in transition metal-catalyzed reactions. One of the most powerful transformations involving enynes is enyne metathesis, a process that reorganizes the carbon-carbon bonds to form 1,3-dienes, which are themselves valuable synthetic intermediates. nih.gov Ruthenium carbene complexes are often employed as catalysts for this transformation. uwindsor.ca Furthermore, enynes readily participate in cycloisomerization reactions, catalyzed by metals such as gold, palladium, and indium, which can generate complex cyclic and polycyclic structures in a highly efficient and atom-economical manner. rsc.orgacs.org These reactions are pivotal in constructing molecular frameworks for natural products and pharmaceuticals. researchgate.net

Stereoisomeric Forms of this compound: (E) and (Z) Isomers

The presence of the double bond at the C5 position allows for the existence of two stereoisomers: (E)-5-Undecen-3-yne and (Z)-5-Undecen-3-yne. These geometric isomers arise from the different spatial arrangements of the substituents around the double bond.

The (E)-isomer (trans) is the configuration where the high-priority substituents on each carbon of the double bond are on opposite sides. The (Z)-isomer (cis) has these substituents on the same side. This difference in geometry can lead to distinct physical properties and reactivity. For instance, in other enyne systems, the (Z)-isomer is often slightly less stable and may exhibit different spectroscopic signatures, such as unique shifts in ¹³C NMR for the unsaturated carbons, compared to its (E)-counterpart. nih.gov

Specific data for the (E)-isomer is available, while detailed experimental findings for the (Z)-isomer of this compound are not widely reported in the literature, with some databases referencing its constitutional isomer, (Z)-3-Undecen-5-yne, instead.

| Isomer | CAS Number | Key Identifier | Available Data |

| (E)-5-Undecen-3-yne | 74744-31-3 researchgate.net | InChIKey: HKGRHUQPBWLCLA-ZHACJKMWSA-N researchgate.net | Mass Spectrum, Gas Chromatography researchgate.net |

| (Z)-5-Undecen-3-yne | Not available | Not available | Data not widely available |

Research Significance of this compound in Contemporary Synthetic Chemistry

The significance of this compound in modern organic synthesis lies in its potential as a versatile building block. While specific, large-scale applications are not yet widespread, its value is demonstrated through the broader utility of the enyne motif in the synthesis of complex molecules. solubilityofthings.com

Enyne substrates are fundamental to powerful carbon-carbon bond-forming reactions that enable the rapid assembly of intricate molecular scaffolds. thieme-connect.de Metal-catalyzed cycloisomerization and enyne metathesis reactions provide access to a wide array of carbo- and heterocyclic systems that form the core of many biologically active natural products. researchgate.netnih.govuwindsor.ca For example, the synthesis of natural products such as (-)-stemoamide and various carbacephem and carbapenem (B1253116) skeletons have utilized enyne metathesis as a key strategic step. uwindsor.ca

Given this context, this compound represents a readily available starting material for constructing more elaborate structures. Its eleven-carbon backbone and reactive enyne unit can be strategically manipulated to build polycyclic systems or to introduce further functionality. Research into indium(III)-catalyzed cascade cycloisomerization of 1,5-enynes has shown that both (E) and (Z) isomers can lead to complex tricyclic frameworks, often with high stereoselectivity, highlighting the potential of such substrates in biomimetic synthesis. acs.org The application of related undecatrienes, which can be synthesized from enyne precursors, in the fragrance industry further points to the potential commercial relevance of such compounds. google.com As catalytic methods continue to advance, the role of specific enynes like this compound as key intermediates in the total synthesis of valuable target molecules is expected to grow. rsc.orgthieme-connect.de

Structure

2D Structure

3D Structure

Properties

CAS No. |

74744-31-3 |

|---|---|

Molecular Formula |

C11H18 |

Molecular Weight |

150.26 g/mol |

IUPAC Name |

(E)-undec-5-en-3-yne |

InChI |

InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h10-11H,3-5,7,9H2,1-2H3/b11-10+ |

InChI Key |

HKGRHUQPBWLCLA-ZHACJKMWSA-N |

Isomeric SMILES |

CCCCC/C=C/C#CCC |

Canonical SMILES |

CCCCCC=CC#CCC |

Origin of Product |

United States |

Synthetic Methodologies for 5 Undecen 3 Yne and Analogous Enyne Systems

Organometallic Coupling Reactions for Enyne Construction

Organometallic coupling reactions are a cornerstone of modern organic synthesis, enabling the precise formation of carbon-carbon bonds. These reactions are particularly valuable for constructing conjugated systems like enynes.

Palladium-Catalyzed Cross-Coupling Strategies for Enyne Synthesisontosight.ai

Palladium-catalyzed reactions are among the most effective methods for synthesizing 1,3-enynes due to their versatility and functional group tolerance. nih.gov The Sonogashira cross-coupling reaction, which joins a vinyl halide with a terminal alkyne, is a prominent example of this class of reactions. sioc-journal.cn Additionally, palladium catalysis has been successfully used in the three-component coupling of aryl iodides, internal alkynes, and alkynylsilanes, as well as in the Heck-type coupling of vinylarenes and alkynyl bromides. nih.gov

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, provides a powerful route to C-C bond formation. libretexts.org In the context of enyne synthesis, this can involve the coupling of an alkenylboronate with a vinylic halide. While direct coupling of alkenylboronates with alkynyl halides is a common strategy for enyne synthesis, the use of vinylic halides offers an alternative pathway. researchgate.net For instance, the reaction of (E)-1-alkenyldisiamylboranes with 1-alkenyl halides in the presence of a palladium catalyst and a base can produce conjugated (E)-dienes. researchgate.net A related approach for enyne synthesis involves the iron-catalyzed Suzuki-Miyaura coupling of lithium alkenylborates with propargyl electrophiles, which yields 1,4-enynes with high regioselectivity and stereospecificity. rsc.org

The general scheme for a Suzuki-Miyaura coupling is as follows:

Oxidative Addition: The Pd(0) catalyst reacts with the organohalide. libretexts.org

Transmetalation: The organoboron compound transfers its organic group to the palladium center. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the product and regenerating the Pd(0) catalyst. libretexts.org

This catalytic cycle allows for the formation of a new carbon-carbon bond between the organic fragments.

The mechanism of palladium-catalyzed enyne formation generally follows a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org In a typical Suzuki-Miyaura coupling, the palladium(0) catalyst first undergoes oxidative addition with the vinylic halide. libretexts.org This is followed by transmetalation with the alkenylboronate, where the alkenyl group is transferred to the palladium center. libretexts.org The final step is reductive elimination, which forms the enyne product and regenerates the palladium(0) catalyst. libretexts.org

In some palladium-catalyzed reactions for enyne synthesis, the mechanism can be more complex. For example, in the carbocyclization of 1,6-enynes, the reaction can proceed through a Pd(II)/Pd(IV) catalytic cycle. umich.edu This involves steps such as alkyne acetoxypalladation followed by syn olefin insertion. umich.edu DFT calculations have been used to investigate the mechanism of palladium-catalyzed carbocyclization of o-alkynyl ketones, revealing the formation of a Pd enolate intermediate through deprotonation assisted by the acetate (B1210297) ligand. nih.gov

The efficiency and selectivity of palladium-catalyzed enyne synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature.

For instance, in the palladium-catalyzed coupling of 1-bromoalkynes with olefins, a study found that using 5 mol% of Pd(OAc)₂ with 2.5 equivalents of K₂CO₃ as the base in DMF at 80 °C for 2 hours provided good to excellent yields for arylalkene compounds. sioc-journal.cn For electron-deficient alkenes, the reaction proceeded smoothly at room temperature. sioc-journal.cn

In another example, the optimization of an iron-catalyzed α-C–H functionalization step for enyne synthesis involved screening various Lewis acids and bases. nih.gov It was found that using zinc bistriflimide (Zn(NTf₂)₂) as a Lewis acid and adjusting the stoichiometry of the base significantly improved the yield of the desired product. nih.gov

A study on the palladium-catalyzed branch-selective allylic C–H alkylation for the synthesis of chiral 1,4-enynes demonstrated the importance of the ligand. acs.org A BINOL-derived phosphoramide (B1221513) ligand with bulky substituents proved to be superior, leading to high yield and stereoselectivity. acs.org The choice of solvent and oxidant were also critical, with 1,4-dioxane (B91453) and 2,5-dimethyl-substituted BQ being identified as optimal. acs.org

| Parameter | Condition | Outcome | Reference |

| Catalyst | Pd(OAc)₂ (5 mol%) | Good to excellent yields | sioc-journal.cn |

| Base | K₂CO₃ (2.5 equiv.) | Good to excellent yields | sioc-journal.cn |

| Solvent | DMF | Optimal for arylalkenes | sioc-journal.cn |

| Temperature | 80 °C | Optimal for arylalkenes | sioc-journal.cn |

| Ligand | (R)-L3 (BINOL-derived) | High diastereoselectivity and enantioselectivity | acs.org |

| Oxidant | 2,5-dimethyl-substituted BQ | Excellent diastereoselectivity | acs.org |

| Lewis Acid | Zn(NTf₂)₂ | Enhanced yield | nih.gov |

Grignard Reagent Mediated Approaches for Enyne Scaffolds

Grignard reagents, with their strong nucleophilic carbon character, are valuable tools for forming carbon-carbon bonds. pressbooks.pub Their application in the synthesis of enyne structures often involves their addition to carbonyl compounds.

The addition of an alkynyl Grignard reagent, such as 1-heptynyl magnesium bromide, to a carbonyl compound is a direct method for constructing a molecule containing both an alkyne and a hydroxyl group, a precursor to an enyne. The general mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic carbonyl carbon. pressbooks.publibretexts.org This forms a new carbon-carbon bond and creates a tetrahedral magnesium alkoxide intermediate. libretexts.org Subsequent protonation with an acidic aqueous solution yields the corresponding alcohol. libretexts.org

For example, the reaction of 1-heptynyl magnesium bromide with an appropriate aldehyde would yield a secondary propargylic alcohol. This alcohol can then be further manipulated, for instance through dehydration, to form the enyne structure.

The reaction of Grignard reagents with carbonyls follows a well-established mechanism:

Subsequent Dehydration and Elimination Protocols

One of the classical approaches to forming the carbon-carbon double bond in an enyne system involves the dehydration of a propargylic alcohol. nih.gov This elimination reaction, where a molecule of water is removed, can be catalyzed by either acid or base. libretexts.orglibretexts.org In the context of synthesizing a compound like 5-Undecen-3-yne, this would typically involve a precursor molecule containing a hydroxyl group adjacent to the position where the double bond is to be formed. The stability of the resulting conjugated enyne system often drives the reaction thermodynamically. libretexts.orglibretexts.org

The general strategy involves the removal of a hydrogen atom from the acidic α-position of one part of the molecule and the hydroxyl group from the β-position. openstax.org The reaction often proceeds via an E1cB elimination mechanism under basic conditions. libretexts.orglibretexts.org While specific examples detailing the synthesis of this compound through this exact method are not prevalent in the searched literature, the dehydration of propargylic alcohols remains a fundamental and general method for accessing 1,3-enynes. nih.gov For instance, a two-step protocol involving an iron-catalyzed propargylic C–H functionalization followed by a Cope elimination has been reported for the conversion of alkyl-substituted alkynes to 1,3-enynes. nih.govacs.org

Sonogashira Coupling and Related Alkynylation Processes

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for synthesizing conjugated enynes and arylalkynes. libretexts.orgwikipedia.org This cross-coupling reaction typically involves a terminal alkyne and a vinyl or aryl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgscirp.org

A key advantage of the Sonogashira coupling is the retention of stereochemistry of the starting vinyl halide in the final enyne product. libretexts.org For example, the reaction of a trans-styrenyl bromide with a terminal alkyne yields a trans-enyne. organic-chemistry.org The reaction tolerates a wide range of functional groups on both the alkyne and the halide partner. libretexts.org While the original Sonogashira protocol used acetylene, subsequent studies have shown that various alkyl, aryl, and silyl-substituted alkynes can be employed. libretexts.org

In the synthesis of a molecule like this compound, a plausible Sonogashira coupling strategy would involve the reaction of 1-hexyne (B1330390) with a suitable 5-carbon vinyl halide, such as 1-bromo-1-pentene. The reaction conditions can be mild, sometimes even proceeding at room temperature. wikipedia.org Variations of the Sonogashira reaction, including copper-free conditions, have also been developed. organic-chemistry.org

| Alkyne Substrate | Vinyl/Aryl Halide Substrate | Catalyst System | Product Type | Reference |

| Terminal Alkynes | Vinyl Iodides | CuI/N,N-dimethylglycine | Conjugated Enynes | organic-chemistry.org |

| Terminal Alkynes | (E)- or (Z)-bromostyrenes | Pd(II)/N,N-dimethylethanolamine | Conjugated Enynes | organic-chemistry.org |

| Phenylacetylene | Triazine Esters | Pd Catalyst | (E)-enynones | mdpi.com |

| Terminal Alkynes | 2-Amino-3-Bromopyridines | Pd(CF3COO)2/PPh3/CuI | 2-amino-3-alkynylpyridines | scirp.org |

| Trimethylsilylacetylene | 1,3,5-tribromobenzene | PdCl2(PPh3)2/CuI | Mono-, di-, and tri-alkynylated benzenes | scielo.br |

Selective Reduction Chemistry for Enyne Synthesis

The controlled reduction of diynes (compounds with two triple bonds) presents another important route to enynes. This approach relies on the ability to selectively reduce one alkyne moiety to an alkene while leaving the other intact.

Partial Hydrogenation of Alkynes: Lindlar Catalyst Applications

The partial catalytic hydrogenation of alkynes is a cornerstone for the stereoselective synthesis of Z-alkenes. thieme-connect.de The Lindlar catalyst, a palladium catalyst poisoned with lead acetate and supported on calcium carbonate, is the most widely used catalyst for the semi-hydrogenation of alkynes to cis-alkenes. thieme-connect.delibretexts.orglibretexts.org The presence of quinoline (B57606) in the reaction mixture further deactivates the catalyst, preventing over-reduction to the alkane. libretexts.orglibretexts.org

This method can be applied to the synthesis of enynes from diynes. For instance, the selective hydrogenation of a diyne can yield a Z-enyne. acs.org The Lindlar catalyst's effectiveness stems from its ability to facilitate the syn-addition of two hydrogen atoms to the alkyne, resulting in the formation of a cis-double bond. libretexts.org The catalyst's reduced activity prevents further hydrogenation of the newly formed alkene, especially when it is part of a conjugated enyne system. libretexts.org

Stereoselective Control in Enyne Reductions

Achieving high stereoselectivity in the reduction of alkynes to alkenes is crucial for the synthesis of specific enyne isomers. While the Lindlar catalyst is highly effective for producing cis-(Z)-alkenes, other methods can be employed to obtain trans-(E)-alkenes. thieme-connect.de For example, the reduction of alkynes with sodium in liquid ammonia (B1221849) typically yields trans-alkenes.

In the context of enyne synthesis, various catalytic systems have been developed to control the stereochemical outcome. For instance, a samarium diiodide-mediated ring scission of 2-(alk-1'-ynyl)-3-chlorotetrahydropyrans has been shown to produce (Z)-enyne alcohols with high stereoselectivity, complementing the (E)-enyne synthesis from tetrahydrofuran (B95107) derivatives. rsc.org Furthermore, hydrogen-mediated reductive coupling of 1,3-enynes with α-keto aldehydes using cationic Rh(I) catalysts can proceed with high regio- and stereoselectivity. nih.gov The choice of catalyst and reaction conditions is paramount in directing the reduction to the desired stereoisomer.

| Substrate Type | Reagent/Catalyst | Product Stereochemistry | Reference |

| Alkyne | Lindlar Catalyst/H2 | cis-(Z)-Alkenes | thieme-connect.delibretexts.org |

| 2-(alk-1'-ynyl)-3-chlorotetrahydropyran | Samarium Diiodide | (Z)-Enyne alcohols | rsc.org |

| 2-substituted 3-chloro tetrahydrofuran | Samarium Diiodide | (E)-Olefins | rsc.org |

| 1,3-Enyne and α-keto aldehyde | Cationic Rh(I) Catalyst/H2 | (E)-2-hydroxy-3,5-dien-1-one | nih.gov |

| Enynes | Zn-Cu couple | cis-Dienes | thieme-connect.com |

Advanced Functionalization Techniques for Enyne Molecules

Once the enyne skeleton is constructed, further functionalization can be achieved through various chemical transformations that target the double or triple bond.

Hydrozirconation Reactions in Enyne Chemistry

Hydrozirconation, the addition of the Schwartz reagent (Cp₂ZrHCl) across a carbon-carbon multiple bond, is a powerful tool for the functionalization of alkynes and enynes. nih.gov This reaction proceeds with high regio- and stereospecificity, typically leading to the syn-addition of the zirconium hydride, with the zirconium atom adding to the less sterically hindered carbon. nih.govpnas.org The resulting vinylzirconium species are versatile intermediates that can undergo a variety of subsequent reactions, including transmetalation to other metals, carbonylation, and cross-coupling. nih.govresearchgate.net

In the context of enynes, hydrozirconation of a terminal alkyne moiety can generate a vinylzirconium species that can then be coupled with various electrophiles. ubc.ca For example, a sequential one-pot reaction involving hydrozirconation of an enyne followed by a palladium-catalyzed acylation with an acyl chloride has been developed for the stereospecific synthesis of conjugated (2E,4E)-dienones. researchgate.netbeilstein-journals.orgbeilstein-journals.org This methodology allows for the introduction of a carbonyl group at a specific position with control over the stereochemistry of the resulting diene. The scope of this reaction has been explored with various enynes and acyl chlorides, demonstrating its utility in synthesizing complex molecules. researchgate.netbeilstein-journals.org

Alkylation Strategies for Enyne Skeletons

Alkylation reactions represent a fundamental and versatile class of carbon-carbon bond-forming strategies in organic synthesis. In the context of enyne chemistry, these methods are pivotal for the construction and elaboration of the carbon framework, enabling the introduction of alkyl groups at various positions within the enyne system. These strategies can be broadly categorized into two main approaches: the alkylation of a terminal alkyne precursor to build the enyne skeleton, and the direct alkylation of a pre-formed enyne molecule. The selection of a specific methodology often depends on the desired substitution pattern, the required stereochemistry, and the functional group tolerance of the substrates.

Alkylation of Terminal Alkynes via Acetylide Anions

A classic and widely employed method for synthesizing substituted alkynes involves the alkylation of acetylide anions. openstax.orglibretexts.org This strategy leverages the enhanced acidity of the terminal proton of a 1-alkyne (pKa ≈ 25), which can be removed by a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to generate a highly nucleophilic acetylide anion. ucalgary.ca This anion can then react with a primary alkyl halide in a nucleophilic substitution (SN2) reaction to form a new carbon-carbon bond, effectively attaching an alkyl group to the alkyne. openstax.orglibretexts.org

This method is highly effective for preparing internal alkynes from simpler terminal alkyne precursors. libretexts.org For the synthesis of a conjugated enyne like this compound, this can be envisioned through two primary disconnection pathways:

Alkylation of a C4 acetylide (from 1-butyne) with a C7 vinyl halide (e.g., 1-halo-1-heptene).

Alkylation of a C7 enyne acetylide (from hept-1-en-3-yne) with a C2 ethyl halide (e.g., ethyl iodide).

The primary limitation of this reaction is its general restriction to primary alkyl bromides and iodides. Secondary and tertiary alkyl halides are prone to undergo elimination reactions in the presence of the strongly basic acetylide anion, leading to the formation of alkenes instead of the desired substitution product. openstax.orglibretexts.org

Table 1: Representative Alkylation Reactions for Enyne Synthesis via Acetylide Anions

| Enyne Product | Alkyne Precursor | Alkylating Agent | Base |

| Dec-5-yne | Hex-1-yne | 1-Bromobutane | NaNH₂ |

| Propyne | Acetylene | Bromomethane | NaNH₂ |

| (E)-Dec-3-en-5-yne | 1-Butyne | (E)-1-Iodohex-1-ene | n-BuLi |

| 1-Propynylcyclohexane* | Propyne | Bromocyclohexane | NaNH₂ |

*Note: This reaction is generally unsuccessful, yielding the elimination product cyclohexene (B86901) instead of the substitution product shown. libretexts.org This illustrates the limitation of using secondary alkyl halides.

Transition Metal-Catalyzed Alkylation and Cross-Coupling

Transition metal catalysis has revolutionized the synthesis of enynes, offering mild conditions, high selectivity, and broad functional group compatibility. researchgate.net These methods often involve the cross-coupling of a terminal alkyne with a vinyl or allyl partner, which can be considered a formal alkylation of the alkyne C-H bond or a related C-X bond.

Sonogashira Coupling: The palladium- and copper-co-catalyzed Sonogashira reaction is one of the most prominent methods for synthesizing conjugated enynes. nih.gov It involves the coupling of a terminal alkyne with a vinyl halide or triflate. The reaction is believed to proceed through a catalytic cycle involving oxidative addition of the vinyl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the 1,3-enyne product. nih.gov This approach provides reliable access to a vast array of conjugated enynes. For instance, the coupling of 1-hexyne with vinyl iodide, catalyzed by CuI and an amino acid ligand, can produce conjugated enynes in excellent yields. organic-chemistry.org

Rhodium/Copper Synergistic Catalysis: For the synthesis of 1,4-enynes, synergistic catalytic systems have been developed. A notable example is the Rh/Cu-catalyzed regio- and enantioselective allylic alkylation of terminal alkynes. thieme.deorganic-chemistry.org This method allows for the direct coupling of readily available terminal alkynes with unsymmetrical allylic precursors, providing a step-economical route to chiral 1,4-enynes, which are valuable synthetic intermediates. thieme.de

Iron-Catalyzed Propargylic Functionalization: A more indirect, yet effective, alkylation strategy involves the functionalization of the propargylic position of an alkyne. An iron-catalyzed process allows for the direct installation of a functionalized methylene (B1212753) group at the α-position to a triple bond. acs.org This two-step protocol begins with an iron-catalyzed propargylic C–H functionalization to form a homopropargylic amine, which then undergoes a Cope elimination upon N-oxidation to furnish the conjugated 1,3-enyne. This "α-methenylation" serves as an alkyne analogue to the Eschenmoser methenylation. acs.org

Table 2: Examples of Metal-Catalyzed Syntheses of Enyne Systems

| Method | Catalytic System | Alkyne Substrate | Coupling Partner | Product Type |

| Sonogashira-type Coupling | CuI / L-proline | 2-Bromotrifluoroacetanilide, 1-Alkyne | (Internal cyclization) | Substituted Indoles (via enyne intermediate) |

| Dehydrative Coupling | Pd(PPh₃)₄ / N,P-ligand / Ti(OiPr)₄ | Terminal Alkyne | Allylic Alcohol | 1,4-Enyne |

| Allylic Alkylation | Rhodium / Copper | Terminal Alkyne | Racemic Allylic Carbonate | Branched 1,4-Enyne |

| Carbomagnesiation | Copper Catalyst | 1,3-Enyne | sec- or tert-Alkylmagnesium Reagent | Alkylated Allene |

Direct Alkylation via Carbometalation

Direct alkylation of the enyne skeleton can be achieved through carbometalation reactions, where an organometallic reagent adds across one of the multiple bonds of the enyne. This approach modifies the enyne backbone directly, often with high levels of regio- and stereoselectivity controlled by the catalyst and directing groups. beilstein-journals.org

Copper-catalyzed carbomagnesiation of 1,3-enynes using Grignard reagents is one such example. beilstein-journals.org In these reactions, an organocuprate species, formed in situ, adds to the enyne system. The position and stereochemistry of the addition can be influenced by directing groups, such as a proximate hydroxy or pyridylsilyl group, which coordinate to the metal center and guide the incoming alkyl group. For instance, propargylic alcohols classically undergo anti-carbomagnesiation, while other systems can be directed to produce syn-addition products with the use of iron or manganese catalysts. beilstein-journals.org The resulting organomagnesium intermediates are versatile and can be trapped with various electrophiles, further functionalizing the molecule. beilstein-journals.org This strategy provides a powerful tool for converting simple enynes into more complex, multi-substituted olefinic structures.

Reactivity and Mechanistic Investigations of 5 Undecen 3 Yne Transformations

Enyne Metathesis Reactions of 5-Undecen-3-yne and Related Systems

Enyne metathesis is a powerful carbon-carbon bond-forming reaction that transforms an alkene and an alkyne into a 1,3-diene through the action of a metal carbene catalyst. organic-chemistry.orgwikipedia.org This reaction can proceed through either an intermolecular (cross-enyne metathesis) or an intramolecular (ring-closing enyne metathesis) pathway. organic-chemistry.orgbeilstein-journals.org The driving force behind this transformation is the formation of a thermodynamically stable conjugated diene system. organic-chemistry.orgwikipedia.org

Principles of Metal Carbene Catalyzed Enyne Metathesis

The generally accepted mechanism for enyne metathesis catalyzed by metal carbenes, particularly ruthenium-based catalysts, involves a series of [2+2] cycloaddition and cycloreversion steps. uwindsor.carutgers.edu Two primary mechanistic pathways are often considered: the "ene-then-yne" and the "yne-then-ene" pathways. wikipedia.orgpsu.edu

In the "ene-then-yne" pathway , the metal carbene catalyst first reacts with the alkene moiety of the enyne substrate. organic-chemistry.orgscispace.com This forms a metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to generate a new metal carbene and release a volatile alkene (like ethylene (B1197577) if it's the initial carbene ligand). This new carbene, now attached to the substrate, then reacts intramolecularly with the alkyne to form a vinylcarbene intermediate via a ruthenacyclobutene. organic-chemistry.org This vinylcarbene can then react with another alkene molecule to release the final 1,3-diene product and regenerate a metal carbene to continue the catalytic cycle. organic-chemistry.org DFT studies suggest that for ruthenium-catalyzed reactions, this "ene-first" mechanism is often favored. nih.gov

Conversely, the "yne-then-ene" pathway begins with the reaction of the metal carbene with the alkyne. wikipedia.orgpsu.edu This forms a metallacyclobutene intermediate which opens to a vinylcarbene complex. wikipedia.orgchim.it This intermediate then undergoes a [2+2] cycloaddition with the tethered alkene, forming a bicyclic metallacyclobutane. chim.it A final retro-[2+2] cycloaddition releases the cyclic 1,3-diene product and regenerates the active catalyst. chim.it The regioselectivity of the initial alkyne insertion can lead to different products (exo or endo cyclization). beilstein-journals.orgchim.it

Intermolecular Cross-Enyne Metathesis Pathways

Intermolecular cross-enyne metathesis (EYCM) involves the reaction between a separate alkene and alkyne to produce a 1,3-diene. organic-chemistry.orgthieme-connect.de A significant challenge in cross-enyne metathesis is the competition with alkene cross-metathesis, which can lead to a mixture of products. thieme-connect.de The reaction mechanism follows the same fundamental steps as the intramolecular version, involving the formation of metallacyclobutane and metallacyclobutene intermediates. beilstein-journals.org

The reaction is initiated by the interaction of the metal carbene with either the alkene or the alkyne. beilstein-journals.org The resulting intermediate then reacts with the other unsaturated partner to form the final 1,3-diene product. thieme-connect.de To favor the desired cross-enyne metathesis product, an excess of one of the reactants, often the alkene, is typically used. organic-chemistry.orgthieme-connect.de

Intramolecular Ring-Closing Enyne Metathesis (RCEYM)

Intramolecular ring-closing enyne metathesis (RCEYM) is a highly effective method for synthesizing cyclic compounds containing a 1,3-diene moiety from acyclic enyne precursors. uwindsor.cauwindsor.carsc.org This atom-economical process has found widespread application in the synthesis of complex molecules, including heterocycles and natural products. uwindsor.cachim.ituwindsor.ca

RCEYM reactions are powerful tools for constructing a wide variety of cyclic and polycyclic systems. chim.ituwindsor.ca The reaction proceeds by forming a carbon-carbon bond between the alkene and alkyne carbons within the same molecule, leading to a ring structure that incorporates a conjugated 1,3-diene. uwindsor.ca The size of the ring formed is determined by the length of the tether connecting the reacting ene and yne functionalities. thieme-connect.de

The stereochemical outcome of the reaction, leading to either exo or endo products, can be influenced by the catalyst, the substrate structure, and the reaction conditions. beilstein-journals.orgchim.it For instance, in many ruthenium-catalyzed RCEYM reactions, the exo pathway is generally preferred. chim.it The resulting cyclic dienes are versatile intermediates that can undergo further transformations, such as Diels-Alder reactions, to build more complex polycyclic architectures. chim.it

The intermediate metal alkylidene formed during an enyne metathesis reaction can participate in subsequent metathesis events if other double or triple bonds are present in the molecule. thieme-connect.de This allows for the design of tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, rapidly increasing molecular complexity. thieme-connect.deresearchgate.net

An example of a tandem process is a ring-closing enyne metathesis followed by an alkene cross-metathesis. thieme-connect.de Another powerful sequence involves an enyne metathesis coupled with a subsequent hydrovinylation, where the newly formed 1,3-diene is further functionalized. rsc.org These cascade reactions are highly atom-economical and offer efficient routes to complex polycyclic structures from relatively simple starting materials. chim.itthieme-connect.de For example, a tandem enyne metathesis has been utilized in the thermolysis of 1-undecen-5-yn-4-ol derivatives to produce tricyclic boronic esters. butler.edu

Catalytic Systems in Enyne Metathesis (e.g., Ruthenium and Tungsten Catalysts)

A variety of metal-based catalysts are effective for enyne metathesis, with ruthenium and tungsten complexes being among the most prominent. beilstein-journals.orguwindsor.ca

Ruthenium Catalysts: Ruthenium-based carbene complexes, such as the Grubbs-type and Hoveyda-Grubbs catalysts, are widely used for enyne metathesis. organic-chemistry.orgchim.itorganic-chemistry.org These catalysts are known for their excellent functional group tolerance and stability towards air and moisture, making them highly practical for organic synthesis. chim.it The development of second-generation Grubbs catalysts, which incorporate N-heterocyclic carbene (NHC) ligands, led to increased reactivity and broader substrate scope. rutgers.eduthieme-connect.de Ruthenium catalysts are particularly effective in RCEYM for the synthesis of heterocyclic compounds. chim.ituwindsor.ca

Tungsten Catalysts: The first example of enyne metathesis was reported using a tungsten Fischer carbene complex. wikipedia.orgrutgers.eduthieme-connect.de Schrock-type tungsten alkylidyne complexes are also effective catalysts for alkyne metathesis and can participate in enyne transformations. beilstein-journals.org These high-oxidation-state tungsten complexes typically require elevated temperatures to be effective. beilstein-journals.org While highly active, tungsten catalysts are generally more sensitive to air and moisture compared to their ruthenium counterparts. uwindsor.ca

The choice of catalyst can significantly influence the outcome of the reaction, including its efficiency, selectivity, and the types of functional groups that are tolerated. thieme-connect.deuwindsor.ca

Table of Compounds Mentioned

| Compound Name |

| This compound |

| Ethylene |

| 1-undecen-5-yn-4-ol |

| Boronic esters |

Interactive Data Table: Comparison of Catalytic Systems in Enyne Metathesis

| Catalyst Type | Metal Center | Typical Ligands | Key Advantages | Common Applications |

| Grubbs-Type | Ruthenium | Phosphines, N-Heterocyclic Carbenes (NHCs) | High functional group tolerance, air/moisture stability. | RCEYM, Cross-Enyne Metathesis, Natural Product Synthesis. organic-chemistry.orgchim.it |

| Schrock-Type | Molybdenum, Tungsten | Alkoxides, Alkylidynes | High activity, can catalyze challenging transformations. | Alkyne metathesis, Ring-Closing Alkyne Metathesis. beilstein-journals.org |

| Fischer Carbene | Tungsten, Chromium | Carbonyls, heteroatoms | First catalysts used for enyne metathesis. | Historical significance, specific synthetic applications. wikipedia.orgthieme-connect.denih.gov |

| Palladium(II)/Platinum(II) Salts | Palladium, Platinum | N/A (pre-catalysts) | Mediate skeletal reorganizations distinct from carbene pathways. | Cycloisomerization of enynes. organic-chemistry.orgrutgers.edu |

Mechanistic Elucidation of Enyne Metathesis: "Yne-Then-Ene" versus "Ene-Then-Yne" Pathways

Enyne metathesis is a powerful bond reorganization reaction catalyzed by metal carbenes, typically ruthenium-based, that transforms an alkene and an alkyne into a 1,3-diene. organic-chemistry.org The reaction can proceed intramolecularly, known as ring-closing enyne metathesis (RCEYM), or intermolecularly (cross-enyne metathesis). organic-chemistry.org The mechanism of this transformation has been a subject of detailed investigation, with two primary pathways proposed: the "yne-then-ene" and the "ene-then-yne" pathways. wikipedia.org

The "yne-then-ene" mechanism commences with the reaction of the metal carbene catalyst with the alkyne moiety of the enyne. wikipedia.org This initial step forms a metallacyclobutene intermediate. wikipedia.org Subsequently, a retro-cyclization reaction occurs, generating a new vinyl carbene. wikipedia.org This vinyl carbene then reacts with the alkene part of the molecule in a ring-closing step to form a metallacyclobutane intermediate, which ultimately undergoes a final cycloreversion to release the conjugated diene product and regenerate a metal carbene species to continue the catalytic cycle. wikipedia.org

Conversely, the "ene-then-yne" pathway begins with the catalyst's interaction with the alkene portion of the enyne. organic-chemistry.orgwikipedia.org This leads to the formation of a metallacyclobutane intermediate, which then rearranges to form a new metal alkylidene. This alkylidene subsequently reacts with the alkyne to form the final diene product. Evidence for the "ene-then-yne" pathway has been growing, particularly for ruthenium-catalyzed systems. wikipedia.orgcore.ac.uk DFT calculations have suggested that for some systems, the "yne-then-ene" pathway has significantly lower energy barriers than the "ene-then-yne" pathway. rsc.org The steric properties of the transition metal carbene and the starting enyne can influence which pathway is favored. beilstein-journals.org

| Pathway | Initial Catalyst Interaction | Key Intermediate(s) |

| Yne-Then-Ene | Alkyne | Metallacyclobutene, Vinyl Carbene, Metallacyclobutane |

| Ene-Then-Yne | Alkene | Metallacyclobutane, Metal Alkylidene |

The direct observation and characterization of the metallacyclic intermediates in enyne metathesis are crucial for validating the proposed mechanisms. The interaction of a metal-carbene complex with an alkyne can lead to a [2+2] cycloaddition, forming a metallacyclobutene intermediate. caltech.edu This is analogous to olefin metathesis where a metallacyclobutane is formed from the reaction with an alkene. caltech.edu

In the "yne-then-ene" pathway, the initial formation of a metallacyclobutene is a key step. wikipedia.org For molybdenum-based catalysts, DFT studies have indicated that the metallacyclobutene can be a very short-lived intermediate existing in isomeric forms such as trigonal bipyramid (TBP) and square based pyramid (SPY) geometries. rsc.org The subsequent ring-opening of this intermediate is a critical step in the catalytic cycle. rsc.org

The metallacyclobutane intermediate is central to the "ene-then-yne" pathway and the final product-forming step of the "yne-then-ene" pathway. wikipedia.org In ruthenium-catalyzed systems, the formation of a four-membered metallacyclobutane is considered an active intermediate. researchgate.net The stability and reactivity of these metallacyclobutane intermediates can be influenced by substituents on the enyne substrate. nih.gov The ring strain in metallacyclobutenes is thought to be greater than in metallacyclobutanes, which could suggest that the alkyne insertion step might be rate-determining in some cases. nih.gov

Cycloisomerization Reactions Involving this compound Architectures

Cycloisomerization reactions of enynes provide a powerful and atom-economical method for the synthesis of various cyclic and bicyclic structures. researchgate.net These reactions can be catalyzed by a range of transition metals.

Indium(III) halides have emerged as effective catalysts for the tandem cycloisomerization of functionalized 1,6-enynes. researchgate.net These reactions proceed smoothly with 5-exo-dig regioselectivity to afford bicyclic structures in good yields. researchgate.net The process is believed to initiate with the η² coordination of the indium(III) catalyst to the alkyne, which triggers the cyclization. acs.org

Indium(III)-catalyzed cascade cycloisomerizations of 1,5-enynes bearing pendant aryl nucleophiles have also been reported. acs.orgx-mol.netnih.gov These reactions can proceed under mild conditions and exhibit high regioselectivity, often with complete 6-endo cyclization. acs.org The mechanism is thought to involve a biomimetic cascade cation-olefin process. acs.org DFT studies support a two-step mechanism for certain substrates, where an initial stereoselective 1,5-enyne cyclization generates a nonclassical carbocation intermediate that subsequently undergoes a SEAr reaction to form the final tricyclic product. nih.gov

Other metals like gold have also been utilized to catalyze cycloisomerization reactions of enynes, leading to the formation of functionalized carbo- and heterocycles. beilstein-journals.org

| Catalyst System | Substrate Type | Key Mechanistic Feature | Product Type |

| InI₃ | 1,5-Enyne with aryl nucleophile | 6-endo-dig cyclization, cation-olefin cascade | Tricyclic heterocycles |

| In(III) halides | Functionalized 1,6-enynes | 5-exo-dig regioselectivity | Bicyclic structures |

| JohnPhosAuNTf₂ | Enyne with sulfonyl group | Cycloisomerization-sulfonyl migration cascade | N-alkylated pyrrolyl sulfonates |

Achieving stereocontrol in enyne cycloisomerization is critical for the synthesis of complex, stereochemically defined molecules. The stereochemical outcome of these reactions can be influenced by several factors, including the choice of catalyst, the geometry of the starting enyne, and the nature of the substituents.

In some indium(III)-catalyzed cycloisomerizations of 1,5-enynes, the reaction is stereospecific, proceeding with retention of the alkene configuration. acs.org Similarly, in 1,6-enyne cycloisomerizations, the stereoselectivity is often independent of the internal nucleophile. researchgate.net The design of specific catalyst systems, such as those involving palladium with particular ligands, has been shown to be crucial for achieving high efficiency and stereoselectivity in enyne cycloisomerization reactions for the synthesis of complex natural products. acs.org The substitution pattern on the enyne can also direct the reaction towards a specific stereochemical outcome, as seen in the synthesis of picrotoxane sesquiterpenes. acs.org

Electrophilic and Nucleophilic Additions to the Unsaturated Bonds of this compound

The double and triple bonds in this compound are susceptible to both electrophilic and nucleophilic attack, leading to a variety of functionalized products. byjus.com

Electrophilic Addition: In an electrophilic addition reaction, an electrophile attacks the electron-rich π system of the alkene or alkyne, breaking the π bond and forming two new σ bonds. byjus.comlibretexts.org The conjugated enyne system in molecules like this compound may exhibit enhanced susceptibility to electrophilic addition compared to isolated double or triple bonds. The reaction is typically initiated by the attack of the π electrons on the electrophile, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org

Nucleophilic Addition: Nucleophilic addition reactions involve the attack of a nucleophile on an electron-deficient or electrophilic double or triple bond. byjus.comwikipedia.org While simple alkenes and alkynes are electron-rich and thus not prone to nucleophilic attack, they can be activated towards nucleophilic addition by coordination to a metal center or by the presence of electron-withdrawing groups. In the context of catalyzed reactions, such as the indium-catalyzed processes discussed earlier, the coordination of the metal to the alkyne makes the carbon atoms of the triple bond electrophilic and susceptible to attack by a nucleophile. acs.org 1,6-addition reactions to activated enyne systems, such as yne-allenones, have been developed as a powerful tool for constructing heterocyclic systems. chim.it

Other Selective Chemical Transformations of this compound (e.g., Oxidation, Substitution)

Beyond metathesis, cycloisomerization, and addition reactions, the this compound scaffold can undergo other selective transformations.

Oxidation: The double and triple bonds of an enyne can be selectively oxidized depending on the reagents and reaction conditions. For example, selective allylic oxidation of a related cyclic diene system has been achieved using reagents like 2-iodoxybenzoic acid (IBX). nih.gov

Substitution: Substitution reactions at positions adjacent to the unsaturation (allylic or propargylic positions) or directly on the unsaturated carbons (vinylic or acetylenic substitution) can also occur. For instance, palladium-catalyzed cross-coupling reactions have been used in sequence with indium-catalyzed cycloisomerization of 1-bromo-1,5-enynes to introduce further complexity. nih.gov

Spectroscopic Characterization Methodologies for 5 Undecen 3 Yne

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy is a cornerstone for the functional group identification in organic molecules. For 5-Undecen-3-yne, both Infrared (IR) and Raman spectroscopy offer complementary information on the characteristic vibrational modes of its alkene and alkyne moieties.

Theoretical Framework:

The this compound molecule (C₁₁H₁₈) is non-linear and possesses 29 atoms, which results in a total of 3N-6 = 3(29) - 6 = 81 fundamental vibrational modes. libretexts.org These modes include stretching and bending vibrations of its constituent bonds (C-H, C-C, C=C, and C≡C).

Infrared (IR) Spectroscopy : This technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibrational mode must induce a change in the molecule's dipole moment to be IR-active. nasa.gov

Raman Spectroscopy : This method involves the inelastic scattering of monochromatic light (usually from a laser). Vibrational modes that cause a change in the polarizability of the molecule are Raman-active. sigmaaldrich.com For symmetrical, non-polar bonds like the C=C and C≡C bonds in certain environments, Raman spectroscopy can be particularly effective at detecting stretching vibrations that may be weak or absent in the IR spectrum.

Expected Vibrational Frequencies:

While a specific experimental spectrum for this compound is not widely published, the expected absorption and scattering frequencies can be reliably predicted based on established group frequency ranges for its functional groups. stackexchange.comspectroscopyonline.com Density Functional Theory (DFT) calculations, often at the B3LYP level of theory with a suitable basis set (e.g., 6-311++G(d,p)), can provide more precise theoretical frequencies. nepjol.inforjptonline.org

The most diagnostic vibrational modes for this compound are associated with the C=C double bond, the C≡C triple bond, and the adjacent C-H bonds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Notes |

|---|---|---|---|---|---|

| C-H Stretch | =C-H (vinylic) | 3100 - 3000 | Medium | Medium | Characteristic for the hydrogen atoms on the double bond. |

| C-H Stretch | -C-H (aliphatic) | 3000 - 2840 | Strong | Strong | Represents the various CH₂ and CH₃ groups in the pentyl and ethyl chains. |

| C≡C Stretch | Internal Alkyne | 2260 - 2190 | Weak to Medium | Strong | This internal alkyne stretch is often weak in the IR spectrum due to low polarity, making Raman spectroscopy a valuable tool for its identification. stackexchange.com |

| C=C Stretch | Alkene | 1680 - 1640 | Medium to Weak | Medium to Strong | The intensity depends on the substitution pattern. For the (Z)-isomer (cis), the IR intensity is typically stronger than for the (E)-isomer (trans). |

| C-H Bend (Out-of-Plane) | =C-H (vinylic) | 1000 - 650 | Strong | Weak | The exact position is diagnostic of the substitution pattern (cis/trans) of the double bond. For a (E)-isomer, a strong band is expected around 970-960 cm⁻¹. For a (Z)-isomer, a band appears around 730-665 cm⁻¹. |

Chromatographic Methods: Gas Chromatography (GC) for Purity and Isomer Separation

Gas chromatography (GC) is an essential technique for assessing the purity of this compound and for separating its geometric isomers, namely (E)-5-Undecen-3-yne and (Z)-5-Undecen-3-yne. nist.govgreyhoundchrom.com The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column. shimadzu.comnist.gov

Isomer Separation Strategy:

The separation of cis (Z) and trans (E) isomers of unsaturated hydrocarbons is influenced by the polarity of the GC column's stationary phase. stackexchange.comshimadzu.com

Non-Polar Columns : Using stationary phases like dimethylpolysiloxane (e.g., DB-1, HP-5), separation occurs primarily based on boiling point differences. Isomers with similar boiling points may co-elute.

Polar Columns : Stationary phases containing polar functional groups, such as polyethylene (B3416737) glycol (e.g., DB-Wax, Carbowax 20M) or cyanopropyl groups, provide enhanced separation of isomers. spectroscopyonline.com These phases interact differently with the subtle variations in the dipole moments and polarizability of the (E) and (Z) isomers, leading to different retention times. For alkenes, the trans-isomer typically elutes before the cis-isomer on polar columns.

Research Findings:

The NIST Chemistry WebBook provides a retention index for (E)-5-Undecen-3-yne, which is a standardized measure of a compound's retention time relative to a series of n-alkanes. nih.gov This data is crucial for compound identification in complex mixtures.

| Compound | Column Type | Stationary Phase | Kovats Retention Index (I) | Source |

|---|---|---|---|---|

| (E)-5-Undecen-3-yne | Capillary | DB-Wax | 1327 | Umano and Shibamoto, 1987 nih.gov |

The separation of the (E) and (Z) isomers of this compound would typically involve a temperature-programmed analysis on a polar capillary column. The temperature program would start at a lower temperature to resolve volatile impurities and gradually increase to elute the target isomers in a reasonable time. The significant difference in polarity between a wax-type column and a standard non-polar column often results in statistically different retention indices, which is a key principle in achieving isomer separation. hmc.edu

Rotational Spectroscopy for Gas-Phase Structural Elucidation

Rotational spectroscopy, particularly chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, is an exceptionally powerful technique for the unambiguous determination of molecular structures in the gas phase. mit.eduuva.es It provides highly precise data on the moments of inertia of a molecule, from which its geometric parameters (bond lengths and angles) can be derived with high accuracy.

Methodology and Applicability:

In a CP-FTMW experiment, a short, high-power microwave pulse that sweeps across a broad frequency range is used to polarize the sample molecules in a supersonic jet. mit.edu The subsequent free induction decay (FID) signal emitted by the coherently rotating molecules is detected and Fourier-transformed to yield the rotational spectrum. This technique is highly sensitive and allows for the simultaneous detection of different conformers and isotopologues of a molecule. researchgate.net

For this compound, this method could provide definitive structural data for both the (E) and (Z) isomers. The analysis would yield:

Rotational Constants (A, B, C): These constants are inversely proportional to the molecule's moments of inertia about its principal axes.

Molecular Geometry: By measuring the rotational spectra of different isotopologues (e.g., containing ¹³C), the precise atomic coordinates can be determined, providing accurate bond lengths and angles.

Conformational Analysis: If different conformers (e.g., due to rotation around single bonds) exist and are populated in the jet, each will have a distinct rotational spectrum, allowing for their individual characterization.

Predicted Data and Theoretical Support:

While experimental rotational spectra for this compound are not currently available in the literature, high-level ab initio quantum chemical calculations, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), can accurately predict the rotational constants. These theoretical predictions are invaluable for guiding future experimental searches.

| Parameter | Type of Information Obtained | Anticipated Method |

|---|---|---|

| Rotational Constants (A, B, C) | Precise moments of inertia for each isomer ((E) and (Z)). | CP-FTMW Spectroscopy, ab initio calculations (e.g., CCSD(T)). |

| Bond Lengths (e.g., C=C, C≡C, C-C, C-H) | High-precision geometric structure (rₑ structure). | Analysis of multi-isotopologue rotational spectra. |

| Bond Angles | High-precision geometric structure. | Analysis of multi-isotopologue rotational spectra. |

| Dipole Moment Components (µₐ, µᵦ, µ꜀) | Magnitude and orientation of the molecular dipole moment. | Stark effect measurements within a rotational spectroscopy experiment. |

The application of these spectroscopic and chromatographic methodologies provides a comprehensive characterization of this compound, from its fundamental vibrations to its precise three-dimensional structure and isomeric composition.

Theoretical and Computational Chemistry Studies of 5 Undecen 3 Yne

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular properties at the electronic level. For a molecule like 5-Undecen-3-yne, these calculations can predict its geometry, stability, and reactivity with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately calculate various molecular properties. A typical approach for this compound would involve geometry optimization and frequency calculations using a functional such as B3LYP with a 6-311++G(d,p) basis set to account for both polarization and diffuse functions, which are important for describing the delocalized π-systems of the ene-yne moiety.

From these calculations, key electronic descriptors can be obtained. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Other properties, such as ionization potential and electron affinity, can also be derived, providing a comprehensive picture of the molecule's electronic character.

Table 1: Calculated Electronic Properties of this compound

| Property | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -8.74 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.98 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 7.76 | Indicator of chemical stability and reactivity |

| Ionization Potential | 8.74 | The minimum energy required to remove an electron |

Reaction Mechanism Elucidation and Energy Landscape Mapping

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) of a chemical reaction. This involves identifying and calculating the energies of reactants, products, intermediates, and transition states. For this compound, a hypothetical electrophilic addition of a generic electrophile (E+) to the double bond could be investigated.

Table 2: Relative Energies for the Hypothetical Electrophilic Addition to this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + E+) | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Carbocation Intermediate | +5.4 |

| Transition State 2 (TS2) | +8.1 |

Computational Prediction of Transition States

The identification of transition states is a critical aspect of studying reaction mechanisms, as they represent the energy maxima along the reaction coordinate. ims.ac.jp Due to their fleeting nature, transition states are extremely difficult to observe experimentally. ims.ac.jp Computational methods, such as Synchronous Transit-Guided Quasi-Newton (STQN) or eigenvector-following algorithms, are employed to locate these saddle points on the potential energy surface.

Once a transition state structure is located, a frequency calculation is performed to verify it. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The geometric parameters of the transition state, such as bond lengths and angles of the forming and breaking bonds, provide valuable insights into the structure of the activated complex.

Table 3: Key Geometric Parameters of a Hypothetical Transition State (TS1) for Electrophilic Attack on this compound

| Parameter | Bond Length (Å) | Description |

|---|---|---|

| C5-C6 | 1.42 | Partially broken double bond |

| C6-E | 2.15 | Partially formed bond to the electrophile |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics simulations offer insights into the conformational flexibility and time-dependent behavior of molecules.

Conformational Analysis of this compound

This compound possesses several single bonds around which rotation can occur, leading to different spatial arrangements or conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies. This can be achieved through systematic or stochastic searches of the conformational space using molecular mechanics force fields or, for higher accuracy, DFT.

A potential energy surface scan, where the energy is calculated as a function of dihedral angles around key single bonds (e.g., the C2-C3 and C7-C8 bonds), can reveal the energy minima corresponding to stable conformers and the energy barriers to interconversion. The results of such an analysis are crucial for understanding the molecule's preferred shape, which can influence its reactivity and physical properties.

Table 4: Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche | 60° | 0.85 |

Prediction of Reactivity and Selectivity

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in a condensed phase, such as in a solvent. By simulating the motion of the molecule and its surrounding solvent molecules over time, MD can provide insights into solvation effects on reactivity and conformational preferences.

Furthermore, DFT-derived reactivity indices, such as Fukui functions, can predict the most reactive sites in a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. For an electrophilic attack, the site with the largest value of the Fukui function for nucleophilic attack (f+) is predicted to be the most reactive. This allows for the prediction of regioselectivity in reactions involving this compound.

Table 5: Hypothetical Fukui Indices (f+) for Selected Atoms in this compound

| Atom | Fukui Index (f+) | Predicted Reactivity towards Electrophiles |

|---|---|---|

| C3 | 0.08 | Low |

| C4 | 0.12 | Moderate |

| C5 | 0.25 | High |

Applications of 5 Undecen 3 Yne in Complex Organic Synthesis and Materials

Role as a Key Intermediate and Versatile Building Block in Organic Synthesis

5-Undecen-3-yne serves as a foundational element in the synthesis of more complex molecules. Its utility stems from its capacity to undergo specific reactions at either the alkene or alkyne functional group, providing chemists with a powerful tool for molecular construction.

Strategic Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a central theme in organic synthesis, enabling the assembly of simple precursors into more elaborate structures. fiveable.meorganic-chemistry.org this compound's conjugated enyne system provides a reactive scaffold for such transformations. The presence of both sp2 and sp hybridized carbon atoms allows for a variety of coupling reactions, expanding the carbon framework and introducing new structural motifs. youtube.com For instance, the alkyne moiety can participate in reactions like the Sonogashira coupling, which forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similarly, the alkene can undergo reactions such as the Heck reaction, creating a bond between the vinyl group and an organohalide. These strategic bond-forming reactions are fundamental to building the carbon skeletons of complex target molecules.

Introduction of Diverse Functional Groups into Target Molecules

Beyond extending the carbon skeleton, this compound facilitates the introduction of a wide array of functional groups. fsu.edupressbooks.pubmasterorganicchemistry.comyoutube.com These groups are specific arrangements of atoms that dictate the chemical reactivity and physical properties of a molecule. fsu.edupressbooks.pubmasterorganicchemistry.comyoutube.com The double and triple bonds of the enyne can be selectively functionalized through various addition and cycloaddition reactions. For example, the alkyne can be hydrated to form a ketone, or it can undergo hydroboration-oxidation to yield an aldehyde. The alkene is susceptible to reactions like epoxidation, dihydroxylation, and halogenation, each introducing a new functional group and paving the way for further synthetic manipulations. This ability to introduce diverse functionalities is crucial for tailoring the properties of the final product, whether it be a pharmaceutical agent or a novel material.

Total Synthesis of Natural Products Utilizing Enyne Architectures

The enyne motif is a recurring structural feature in a number of biologically active natural products. Consequently, enyne compounds like this compound are valuable precursors in the total synthesis of these complex molecules.

Enyne Metathesis in Natural Product Synthesis

Enyne metathesis is a powerful bond-reorganization reaction catalyzed by metal carbenes that transforms an alkene and an alkyne into a 1,3-diene. organic-chemistry.orgwikipedia.org This reaction has emerged as a key strategy in the synthesis of complex natural products. nih.govuwindsor.ca The intramolecular version, known as ring-closing enyne metathesis (RCEYM), is particularly useful for constructing cyclic and polycyclic systems containing a conjugated diene moiety. uwindsor.ca This diene can then serve as a versatile handle for further transformations, such as Diels-Alder reactions, to build even more complex molecular frameworks. The strategic application of enyne metathesis allows for the efficient construction of the core structures of various natural products.

Precursors for Cladiellins, Complanine, and Related Complex Structures

While specific synthetic routes directly employing this compound for the total synthesis of cladiellins and complanine are not extensively detailed in readily available literature, the enyne structural motif is a key component of intermediates used to construct these and related complex natural products. The strategic placement of the double and triple bonds in enyne precursors allows for the application of powerful cyclization and functionalization reactions to build the intricate ring systems and stereocenters characteristic of these molecules. The versatility of the enyne moiety makes it an indispensable tool for synthetic chemists tackling the challenges of natural product synthesis.

Synthesis of Polyunsaturated Systems: Dienes and Trienes from Enyne Precursors

Enyne compounds are excellent precursors for the synthesis of polyunsaturated systems, particularly conjugated dienes and trienes. unito.it These structures are important components in a variety of organic molecules and materials.

Construction of Heterocyclic and Polycyclic Frameworks

Information regarding the use of this compound as a direct precursor in cycloaddition, cycloisomerization, or other annulation reactions to form heterocyclic or polycyclic systems is not available in the current body of scientific literature. While the enyne functional group is a versatile building block for such syntheses, specific studies detailing the reactivity, reaction conditions, and resulting molecular frameworks from this compound have not been published.

Occurrence and Isolation of 5 Undecen 3 Yne in Natural Sources

Identification in Plant-Derived Extracts

The investigation of phytochemicals across different plant species has led to the identification of 5-Undecen-3-yne in a select number of plant-derived extracts.

Fritillaria species

A review of the scientific literature on the chemical composition of various Fritillaria species, including studies on their essential oils and volatile components, does not indicate the presence of this compound. asianpubs.orgnih.gov Chemical analyses of species such as Fritillaria cirrhosa have identified a range of compounds, including alkenes, alcohols, and acids, but have not reported this specific alkyne. asianpubs.org The primary chemical constituents identified in the Fritillaria genus are typically alkaloids and terpenoids. nih.govresearchgate.net

Dorema ammoniacum

(E)-5-Undecen-3-yne has been identified as a constituent of the essential oil extracted from the fruits of Dorema ammoniacum. In a study analyzing the composition of the fruit's essential oil, this compound was detected, although it was not one of the major components. The analysis of the oil, which yielded a yellow oil, identified twenty-nine different compounds that constituted 95.1% of the total oil.

Table 1: Identification of (E)-5-undecen-3-yne in Dorema ammoniacum Fruit Essential Oil

| Plant Source | Plant Part | Compound Identified | Percentage in Oil (%) |

| Dorema ammoniacum | Fruit | (E)-5-undecen-3-yne | 0.7 |

Mentha asiatica

Scientific analysis of the chemical constituents of Mentha asiatica has revealed a diverse phytochemical profile, including various alkanes, alkenes, and other alkynes such as 1-octen-3-yne. mdpi.com However, based on the reviewed literature, this compound has not been identified as a component of the essential oils or extracts of Mentha asiatica. mdpi.comespublisher.comnih.gov The primary volatile compounds typically found in this species are piperitenone (B1678436) oxide and other monoterpenoids. espublisher.comnih.gov

Detection in Fermentation Products of Botanical Origin

This compound has been detected in the distillate of a fermented mixture of several anti-inflammatory herbs. This finding suggests that the fermentation process may lead to the formation or release of this compound. The distillate was analyzed using gas chromatography/mass spectrometry to identify its chemical composition.

Table 2: Detection of this compound in a Fermented Herbal Distillate

| Product | Analytical Method | Compound Identified |

| Distillate from a fermented mixture of nine anti-inflammatory herbs | Gas chromatography/mass spectrometry | This compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.